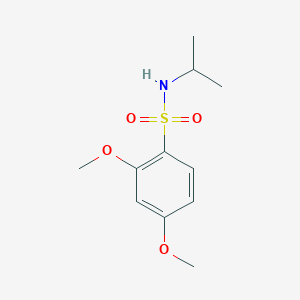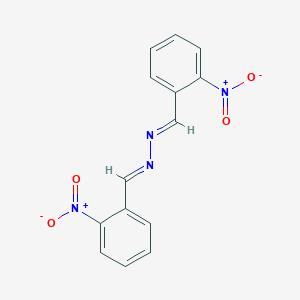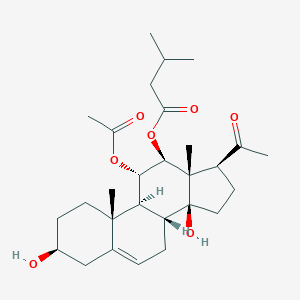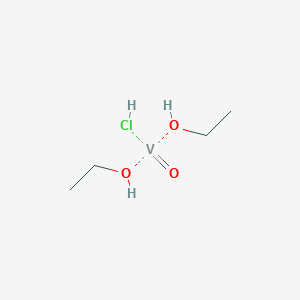![molecular formula C14H12BrNO4S B239062 4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)
4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid, also known as BMS-200261, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a member of the benzenesulfonamide family and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential use in cancer research, this compound has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Studies have shown that this compound can inhibit the production of certain cytokines that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for the study of 4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid. One area of research is the development of more potent analogs of this compound. Another area of research is the study of the potential use of this compound in combination with other anticancer agents. Additionally, the potential use of this compound in the treatment of other diseases, such as autoimmune diseases, should be explored.
Métodos De Síntesis
The synthesis of 4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid involves several steps. The first step involves the reaction of 4-bromo-m-toluic acid with thionyl chloride to form 4-bromo-3-methylbenzoyl chloride. This intermediate is then reacted with sulfanilamide to produce the final product, this compound.
Aplicaciones Científicas De Investigación
4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Fórmula molecular |
C14H12BrNO4S |
|---|---|
Peso molecular |
370.22 g/mol |
Nombre IUPAC |
4-[(4-bromo-3-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H12BrNO4S/c1-9-8-12(6-7-13(9)15)21(19,20)16-11-4-2-10(3-5-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Clave InChI |
KTJHBYDTIQFEDR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Br |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)






![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)
